

A Comparative Guide to the Kinase Inhibitory Activity of ON 108600

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Compound of Interest

Compound Name: ON 108600

Cat. No.: B15542653

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinase inhibitory activity of **ON 108600** with several alternative kinase inhibitors. The information presented is based on publicly available experimental data to facilitate an objective evaluation for research and drug development purposes.

Overview of ON 108600 Kinase Inhibitory Activity

ON 108600 is a multi-kinase inhibitor with potent activity against Casein Kinase 2 (CK2), Traf2- and NCK-interacting kinase (TNIK), and Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK).[1][2] It has demonstrated anti-tumor activity, particularly in triple-negative breast cancer (TNBC), by inducing cell cycle arrest and apoptosis.[3][4] The inhibitory activity of **ON 108600** is quantified by its half-maximal inhibitory concentration (IC50) values against its target kinases.

Quantitative Comparison of Kinase Inhibitory Activity

The following table summarizes the IC50 values of **ON 108600** and a selection of alternative kinase inhibitors against the primary kinase targets of **ON 108600**. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.

Kinase Target	ON 108600	NCB-0846	Dovitinib	Mebedazole	TBB (Tetra bromobenzotriazole)	CX-4945 (Silmitasertib)	PF-4800567	D4476	TTP22
CK2α1	50 nM[2]	N/A	N/A	N/A	900 nM (rat liver CK2)	1 nM	N/A	N/A	100 nM
CK2α2	5 nM	N/A	N/A	N/A	N/A	N/A	N/A	N/A	N/A
TNIK	5 nM	21 nM	Potent inhibitor (Ki = 13 nM)	Kd = ~1 μM	N/A	N/A	N/A	N/A	N/A
DYRK1A	16 nM	N/A	N/A	N/A	N/A	160 nM	N/A	N/A	N/A
DYRK1B	7 nM	N/A	N/A	N/A	N/A	N/A	N/A	N/A	N/A
DYRK2	28 nM	N/A	N/A	N/A	N/A	N/A	N/A	N/A	N/A
CK1δ	N/A	N/A	N/A	N/A	N/A	N/A	711 nM	300 nM	N/A
CK1ε	N/A	N/A	N/A	N/A	N/A	N/A	32 nM	N/A	N/A
ALK5	N/A	N/A	N/A	N/A	N/A	N/A	N/A	500 nM	N/A

N/A: Data not available in the searched sources.

Experimental Protocols for Kinase Inhibition Assays

The determination of IC₅₀ values for kinase inhibitors typically involves in vitro assays that measure the enzymatic activity of the target kinase in the presence of varying concentrations of the inhibitor. Commonly used methods include radiometric assays and luminescence-based assays.

General Protocol for a Radiometric Kinase Assay

This method measures the incorporation of a radiolabeled phosphate group from [γ -³²P]ATP or [γ -³³P]ATP into a kinase-specific substrate (peptide or protein).

- **Reaction Setup:** A reaction mixture is prepared containing the purified recombinant kinase, the kinase-specific substrate, and a buffer solution with necessary cofactors (e.g., MgCl₂).
- **Inhibitor Addition:** Serial dilutions of the test compound (e.g., **ON 108600**) are added to the reaction mixture. A control reaction with no inhibitor (vehicle control, typically DMSO) is also prepared.
- **Reaction Initiation:** The kinase reaction is initiated by the addition of radiolabeled ATP.
- **Incubation:** The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
- **Reaction Termination and Separation:** The reaction is stopped, and the phosphorylated substrate is separated from the unreacted radiolabeled ATP. This is often achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the substrate, followed by washing steps to remove unincorporated ATP.
- **Quantification:** The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.
- **IC₅₀ Determination:** The percentage of kinase inhibition is calculated for each inhibitor concentration relative to the control. The IC₅₀ value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

General Protocol for an ADP-Glo™ Luminescence-Based Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

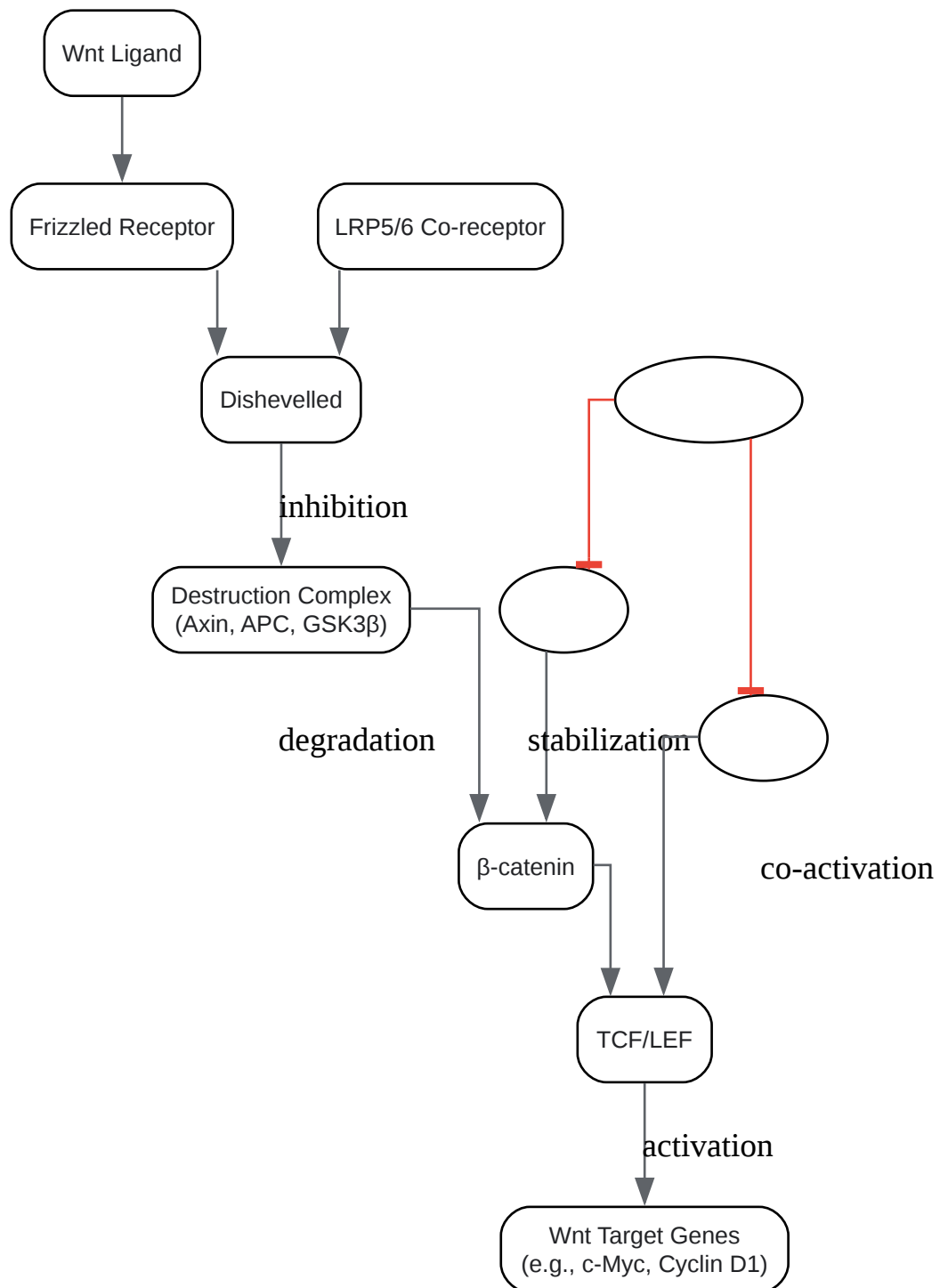
- **Kinase Reaction:** The kinase reaction is set up similarly to the radiometric assay, with the kinase, substrate, and inhibitor in an appropriate buffer. The reaction is initiated by the addition of non-radiolabeled ATP.
- **ADP-Glo™ Reagent Addition:** After the kinase reaction has proceeded for a set time, ADP-Glo™ Reagent is added. This reagent terminates the kinase reaction and depletes the remaining ATP.
- **Kinase Detection Reagent Addition:** The Kinase Detection Reagent is then added, which contains enzymes that convert the ADP generated in the kinase reaction back into ATP. This newly synthesized ATP is then used in a luciferase-luciferin reaction to produce a luminescent signal.
- **Luminescence Measurement:** The intensity of the luminescent signal is measured using a luminometer. The signal intensity is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
- **IC50 Determination:** The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined as described for the radiometric assay.

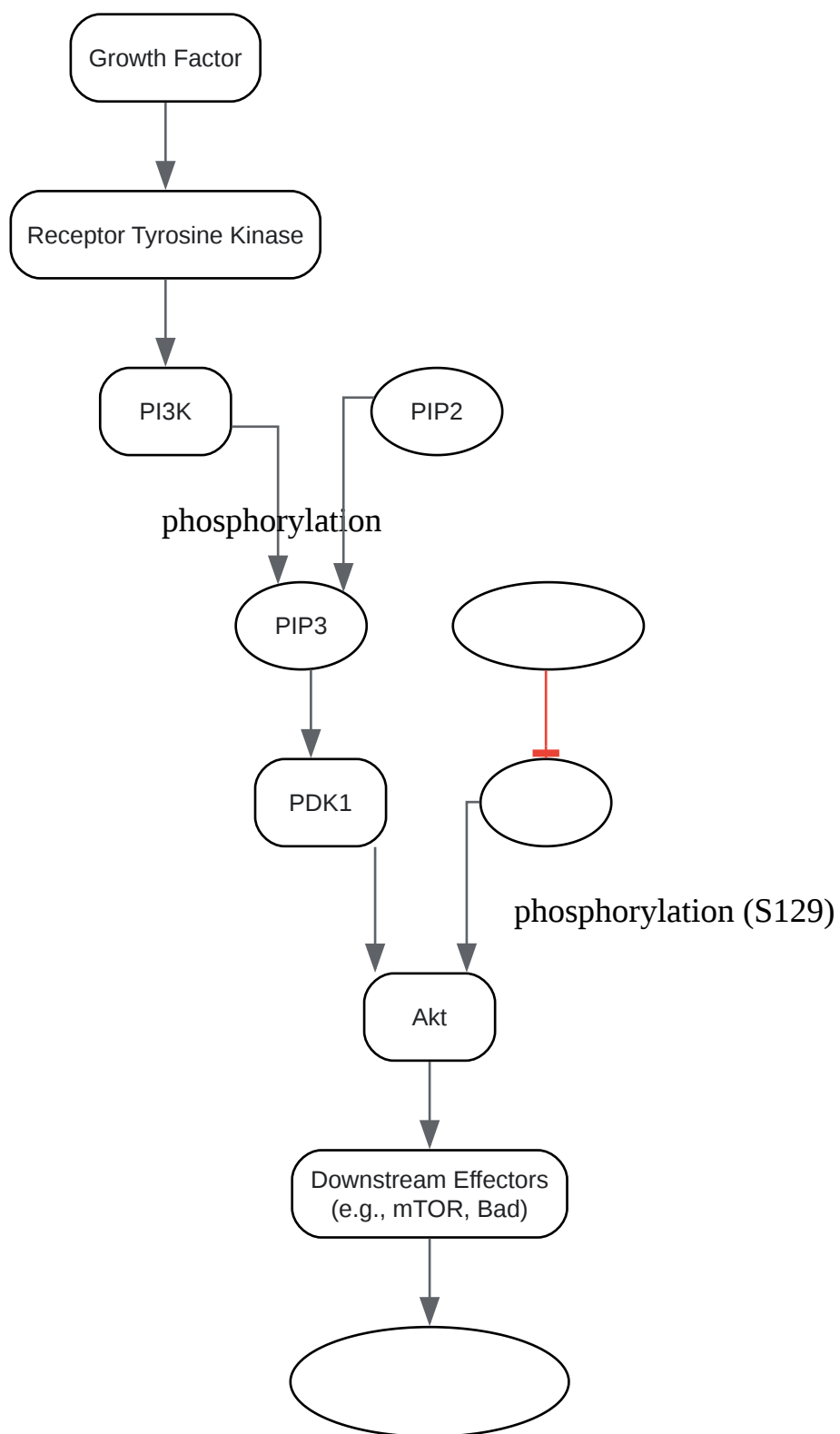
Signaling Pathways and Experimental Workflows

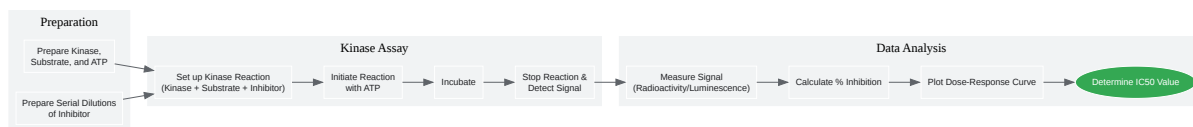
The inhibitory activity of **ON 108600** on CK2, TNIK, and DYRK kinases impacts several critical cellular signaling pathways implicated in cancer.

CK2 and TNIK in the Wnt/ β -catenin Signaling Pathway

CK2 and TNIK are positive regulators of the Wnt/ β -catenin signaling pathway. CK2 can phosphorylate and stabilize β -catenin, while TNIK is a key component of the TCF4/ β -catenin transcription complex. Inhibition of CK2 and TNIK by **ON 108600** can disrupt this pathway, leading to decreased proliferation of cancer cells.







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